2,6-Dichloro-4-nitrophenyl phosphate

self-indicating substrate pKa acid phosphatase assay

2,6-Dichloro-4-nitrophenyl phosphate (DCNPP) is a chromogenic aryl phosphate ester designed as a self-indicating substrate for the specific detection of acid phosphatase (EC 3.1.3.2) in biological fluids. Upon enzymatic hydrolysis, it releases 2,6-dichloro-4-nitrophenol (DCNP), a product with a uniquely low pKa of 3.40.

Molecular Formula C6H4Cl2NO6P
Molecular Weight 287.98 g/mol
CAS No. 112028-49-6
Cat. No. B048508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-nitrophenyl phosphate
CAS112028-49-6
Synonyms2,6-dichloro-4-nitrophenyl phosphate
DCNP-P
Molecular FormulaC6H4Cl2NO6P
Molecular Weight287.98 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)OP(=O)(O)O)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H4Cl2NO6P/c7-4-1-3(9(10)11)2-5(8)6(4)15-16(12,13)14/h1-2H,(H2,12,13,14)
InChIKeyOBFPUWKJCNIVNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-4-nitrophenyl phosphate (CAS 112028-49-6): A Self-Indicating Substrate for Acid Phosphatase Procurement


2,6-Dichloro-4-nitrophenyl phosphate (DCNPP) is a chromogenic aryl phosphate ester designed as a self-indicating substrate for the specific detection of acid phosphatase (EC 3.1.3.2) in biological fluids. Upon enzymatic hydrolysis, it releases 2,6-dichloro-4-nitrophenol (DCNP), a product with a uniquely low pKa of 3.40 [1]. This property allows DCNP to exist predominantly in its deprotonated, strongly absorbing form under the acidic assay conditions (pH 4.5–6.0) required for acid phosphatase activity, enabling direct, continuous spectrophotometric monitoring at visible wavelengths without the need for an alkaline stop-solution [2][3].

Why p-Nitrophenyl Phosphate Cannot Substitute for 2,6-Dichloro-4-nitrophenyl phosphate in Acid Phosphatase Workflows


The widespread generic substrate p-nitrophenyl phosphate (pNPP) is fundamentally incompatible with direct acid phosphatase assays. Its hydrolysis product, p-nitrophenol, has a pKa of 7.15 [1] and remains overwhelmingly in its protonated, colorless form below pH 6.0. Consequently, standard pNPP methods must interrupt the enzymatic reaction by adding a strongly alkaline solution to deprotonate the product for spectrophotometric detection. In contrast, DCNPP's product, 2,6-dichloro-4-nitrophenol, with a pKa of 3.40, is intrinsically ionized and absorbing at the reaction's acidic pH, functioning as a true self-indicating substrate [2]. This core mechanistic divergence means a simple 'drop-in' replacement of one substrate for the other is impossible without a complete redesign of the assay, sacrificing real-time monitoring capability and workflow simplicity.

Quantitative Differentiation Evidence for 2,6-Dichloro-4-nitrophenyl phosphate


139-Fold Greater Product Deprotonation at Assay pH Confers Direct Chromogenic Capability

The critical differentiator is the pKa of the hydrolysis product. 2,6-Dichloro-4-nitrophenol (DCNP) has a measured pKa of 3.40 [1], versus 7.15 for p-nitrophenol (pNP) [2]. Using the Henderson-Hasselbalch equation at a typical assay pH of 5.0, this translates to DCNP being 97.5% in its absorbing deprotonated form, while pNP is only 0.7% deprotonated. This represents a 139-fold greater proportion of the chromogenic species for DCNP, directly enabling sensitive detection under acidic conditions without pH adjustment.

self-indicating substrate pKa acid phosphatase assay DCNP vs p-nitrophenol

Workflow Simplification: Direct Assay Without Alkaline Quench or Sample Blanking

A head-to-head methods comparison shows that the standard p-nitrophenyl phosphate (pNPP) protocol requires the addition of an alkaline solution to stop the reaction and develop color, followed by spectrophotometric reading. The DCNPP-based method, as described by Teshima et al. [1], requires neither this alkaline development step nor a separate sample blank measurement, which is often necessary to correct for interfering chromogens in biological matrices like serum or urine. This reduces the assay from a multi-step, timed end-point procedure to a single-step, continuous monitoring format.

homogeneous assay sample blank alkaline quench high-throughput screening

Validated for Continuous Kinetic Monitoring and Automated Analyzer Integration

Valcour et al. [1] systematically evaluated DCNPP for a kinetic, continuous-rate assay of prostatic acid phosphatase (PAP). They characterized the purity, spectral properties, and critically, the rate of nonenzymatic hydrolysis of DCNPP. This low background hydrolysis rate, measured under assay conditions, is essential for reliable continuous monitoring. The study demonstrated the method's suitability for multipoint-rate analysis on automated clinical chemistry analyzers, a significant advancement over pNPP-based methods that are typically configured as end-point assays due to the required alkaline stop-step.

continuous monitoring kinetic assay automation prostatic acid phosphatase

Enhanced Acidity Over Monochloro Analog (CNP-P) Reduces pH-Dependent Signal Variability

A closely related self-indicating substrate, 2-chloro-4-nitrophenyl phosphate (CNP-P), has also been described for acid phosphatase detection [1]. The 2,6-dichloro derivative (DCNPP) introduces a second electron-withdrawing chloro group, which further lowers the product's pKa from an estimated ~5.5 for the monochloro product to a measured 3.40 for DCNP [2]. This ensures a more complete and pH-insensitive ionization of the product across the entire operational pH range (4.5–6.0), shifting the absorbance maximum to ~395 nm and providing more consistent signal generation, particularly important when measuring samples with slightly varying pH.

2-chloro-4-nitrophenyl phosphate structure-activity relationship pKa optimization substrate design

High-Value Application Scenarios for 2,6-Dichloro-4-nitrophenyl phosphate


Clinical Chemistry: Automated Prostatic Acid Phosphatase (PAP) Screening

DCNPP is the documented substrate of choice for the kinetic determination of prostatic acid phosphatase, a tumor marker for prostate cancer. The continuous monitoring method validated by Valcour et al. [1] enables precise, high-throughput PAP measurement on automated clinical chemistry analyzers. The elimination of the alkaline quench step and sample blank subtraction, as demonstrated by Teshima et al. [2], makes this assay significantly faster and less labor-intensive than traditional pNPP methods, directly addressing the procurement need for a reliable, automation-ready clinical diagnostic reagent.

Enzyme Kinetics & Biochemical Research: Real-Time Hydrolysis Monitoring

For researchers studying acid phosphatase kinetics or screening for inhibitors, the self-indicating nature of DCNPP is a crucial advantage. Its product's low pKa (3.40) [3] allows the direct, real-time recording of reaction progress curves at the acidic pH optimum of the enzyme. This capability, which is impossible with pNPP, enables the accurate determination of kinetic parameters like Vmax and Km without the artifacts introduced by a stop-solution. The low nonenzymatic hydrolysis rate of DCNPP, characterized by Valcour et al. [1], ensures that the observed signal is purely enzyme-catalyzed, making it a superior choice for detailed mechanistic studies.

Pharmaceutical R&D: High-Throughput Screening (HTS) for Acid Phosphatase Inhibitors

The simplified, homogeneous assay format enabled by DCNPP is ideally suited for high-throughput screening campaigns targeting acid phosphatase enzymes. The absence of a quenching step and the direct, continuous readout [2] facilitate miniaturization to 96- or 384-well plates and compatibility with standard plate readers, as implied by its adaptability to automated analyzers [1]. This translates to lower reagent costs, reduced compound interference, and higher screening throughput compared to multi-step pNPP protocols, making DCNPP a more efficient procurement choice for drug discovery laboratories.

Troublesome Sample Analysis: Direct Measurement in Turbid or Icteric Biological Fluids

The method developed by Teshima et al. explicitly states that it does not require measurement of sample blanks for serum or urine [2]. This is a significant practical benefit when analyzing turbid (lipemic) or icteric (high bilirubin) clinical samples, where blank readings are often unreliable. Additionally, the product DCNP's longer wavelength absorbance maximum at ~395 nm [3] is further from the high-absorbance regions of bilirubin and hemoglobin, potentially reducing spectral interference compared to p-nitrophenol's absorbance peak below 320 nm in its protonated state.

Quote Request

Request a Quote for 2,6-Dichloro-4-nitrophenyl phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.